molecular formula C18H15F2N3O2S B2402472 N-(2,4-difluorophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-74-2

N-(2,4-difluorophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2402472
CAS No.: 688335-74-2
M. Wt: 375.39
InChI Key: VQURADYAUNDPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol under acidic or basic conditions.

    Introduction of the 2,4-difluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorinated benzene derivative reacts with an appropriate nucleophile.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a methoxy-substituted phenyl group is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure with a chlorine atom instead of a methoxy group.

    N-(2,4-difluorophenyl)-2-((1-(3-hydroxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

The uniqueness of N-(2,4-difluorophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2S/c1-25-14-4-2-3-13(10-14)23-8-7-21-18(23)26-11-17(24)22-16-6-5-12(19)9-15(16)20/h2-10H,11H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQURADYAUNDPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.